molecular formula C17H21N3 B11805244 5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine

5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine

Cat. No.: B11805244
M. Wt: 267.37 g/mol
InChI Key: BGPKIXQFKWCCHE-UHFFFAOYSA-N
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Description

5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine is a complex organic compound that features a pyrrolidine ring, a benzyl group, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of donor-acceptor cyclopropanes with primary amines such as benzylamines . The reaction conditions often include the use of Lewis acids to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Properties

Molecular Formula

C17H21N3

Molecular Weight

267.37 g/mol

IUPAC Name

5-(1-benzylpyrrolidin-2-yl)-3-methylpyridin-2-amine

InChI

InChI=1S/C17H21N3/c1-13-10-15(11-19-17(13)18)16-8-5-9-20(16)12-14-6-3-2-4-7-14/h2-4,6-7,10-11,16H,5,8-9,12H2,1H3,(H2,18,19)

InChI Key

BGPKIXQFKWCCHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1N)C2CCCN2CC3=CC=CC=C3

Origin of Product

United States

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